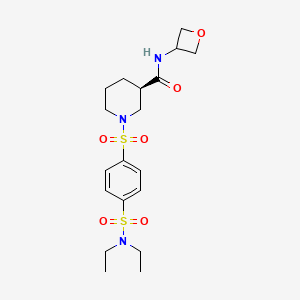

Oxphos-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H29N3O6S2 |

|---|---|

Molecular Weight |

459.6 g/mol |

IUPAC Name |

(3R)-1-[4-(diethylsulfamoyl)phenyl]sulfonyl-N-(oxetan-3-yl)piperidine-3-carboxamide |

InChI |

InChI=1S/C19H29N3O6S2/c1-3-21(4-2)29(24,25)17-7-9-18(10-8-17)30(26,27)22-11-5-6-15(12-22)19(23)20-16-13-28-14-16/h7-10,15-16H,3-6,11-14H2,1-2H3,(H,20,23)/t15-/m1/s1 |

InChI Key |

SXIFPBXRFURVFV-OAHLLOKOSA-N |

Isomeric SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC[C@H](C2)C(=O)NC3COC3 |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3COC3 |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of OXPHOS Inhibition in Pancreatic Cancer: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of oxidative phosphorylation (OXPHOS) inhibitors in pancreatic cancer cells. It is intended for researchers, scientists, and drug development professionals actively engaged in oncology and metabolic therapies. While the specific compound "Oxphos-IN-1" is not extensively documented in peer-reviewed literature, this paper synthesizes the established mechanisms of action of well-characterized OXPHOS inhibitors, providing a comprehensive understanding of their therapeutic potential in pancreatic cancer.

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a stark 5-year relative survival rate of just 8%.[1] A growing body of evidence underscores the metabolic plasticity of pancreatic cancer cells, which can shift between glycolysis and oxidative phosphorylation to meet their high energy demands for growth and proliferation.[2] Notably, a subset of pancreatic tumors exhibits high OXPHOS rates, correlating with a dependency on mitochondrial respiration and presenting a unique therapeutic vulnerability.[1][3][4]

Core Mechanism of Action: Targeting Mitochondrial Complex I

The primary mechanism of action for many OXPHOS inhibitors, such as the biguanides metformin and phenformin, as well as novel agents like DX3-213B, involves the direct inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[1][5][6] This inhibition disrupts the transfer of electrons from NADH to ubiquinone, a critical step in generating the proton gradient necessary for ATP synthesis.

The direct consequences of Complex I inhibition in pancreatic cancer cells are multifaceted:

-

Depletion of Cellular ATP: By disrupting the primary pathway for ATP production, OXPHOS inhibitors induce a severe energy crisis within cancer cells.[5][6] This is particularly effective in tumors that are highly reliant on mitochondrial respiration.

-

Induction of Apoptosis: The profound energetic stress triggered by ATP depletion can activate apoptotic pathways, leading to programmed cell death in cancer cells.[1]

-

Overcoming Chemoresistance: Pancreatic cancer cells with high OXPHOS activity often exhibit resistance to standard chemotherapies like gemcitabine.[1][3][4] By targeting their metabolic engine, OXPHOS inhibitors can re-sensitize these resistant cells to conventional treatments, demonstrating synergistic effects.[1][2][3][4]

-

Alteration of the Tumor Microenvironment: Inhibition of tumor cell OXPHOS can reduce oxygen consumption, potentially alleviating the hypoxic conditions that are a hallmark of the pancreatic tumor microenvironment and contribute to its immunosuppressive nature.[7]

Quantitative Data on OXPHOS Inhibition

The following tables summarize key quantitative data from studies on various OXPHOS inhibitors in pancreatic cancer cell lines.

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Compound 23 (DX3-213B) | MIA PaCa-2 | ATP Production (Glucose medium) | Not specified | [5] |

| MIA PaCa-2 | ATP Production (Galactose medium) | 11 nM | [5] | |

| MIA PaCa-2 | NAD+/NADH Ratio | Not specified | [5] | |

| Various N-(1H-indol-4-ylmethyl)benzenesulfonamide and N-(1H-indol-5-ylmethyl)benzenesulfonamide Analogs | Multiple Pancreatic Cancer Cell Lines | ATP Production (Glucose-free) | <1 µM for four compounds | [8] |

| Multiple Pancreatic Cancer Cell Lines | ATP Production (Glucose-free) | <5 µM for four ester analogs | [8] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by OXPHOS inhibition and a typical experimental workflow for assessing the metabolic effects of these inhibitors.

Mechanism of OXPHOS Inhibition in Pancreatic Cancer Cells.

Experimental Workflow for Assessing OXPHOS Inhibitors.

Detailed Experimental Protocols

Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.

-

Cell Seeding: Pancreatic cancer cells are seeded in a Seahorse XF96 cell culture microplate at an optimized density and allowed to adhere overnight.

-

Inhibitor Treatment: Cells are treated with the OXPHOS inhibitor at various concentrations for a specified duration.

-

Assay Preparation: The cell culture medium is replaced with Seahorse XF base medium supplemented with substrates (e.g., pyruvate, glutamine, glucose) and the plate is incubated in a non-CO2 incubator.

-

Compound Injection: The Seahorse XF96 analyzer sequentially injects oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP production), and a mixture of rotenone/antimycin A (Complex I and III inhibitors, respectively) to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Data Analysis: OCR is measured in real-time and the data is analyzed to determine the effects of the OXPHOS inhibitor on mitochondrial function.

CellTiter-Glo® Luminescent Cell Viability Assay for ATP Measurement

This assay quantifies ATP, indicating the energy status of the cell population.

-

Cell Plating: Cells are plated in an opaque-walled multiwell plate.

-

Inhibitor Treatment: Cells are treated with the OXPHOS inhibitor.

-

Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.

-

Incubation: The plate is mixed on an orbital shaker to induce cell lysis and incubated at room temperature to stabilize the luminescent signal.

-

Luminescence Measurement: The luminescence, which is proportional to the amount of ATP present, is measured using a luminometer.

Future Directions and Conclusion

Targeting oxidative phosphorylation represents a promising therapeutic strategy for a subset of pancreatic cancers. The heterogeneity of metabolic phenotypes in PDAC highlights the importance of identifying biomarkers, such as high OXPHOS activity or enrichment of mitochondrial respiratory complex I, to select patients who are most likely to benefit from this therapeutic approach.[1][2][3][4] Further research into the synergistic effects of OXPHOS inhibitors with standard chemotherapy and immunotherapy is warranted to advance this promising treatment modality for pancreatic cancer. The development of potent and specific OXPHOS inhibitors, such as the recently reported benzene-1,4-disulfonamides, holds significant potential for improving patient outcomes in this challenging disease.[5][6]

References

- 1. Targeting Mitochondrial Complex I Overcomes Chemoresistance in High OXPHOS Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic plasticity in pancreatic cancer: The mitochondrial connection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Mitochondrial Complex I Overcomes Chemoresistance in High OXPHOS Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. jitc.bmj.com [jitc.bmj.com]

- 8. researchgate.net [researchgate.net]

The Discovery and Synthesis of Oxphos-IN-1 (Compound 2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of Oxphos-IN-1, also referred to in scientific literature as compound 2 or DX2-201. This potent inhibitor of oxidative phosphorylation (OXPHOS) represents a promising lead compound in the development of novel cancer therapeutics that target cellular metabolism.

Introduction to Oxidative Phosphorylation as a Therapeutic Target

Oxidative phosphorylation (OXPHOS) is the primary metabolic pathway for ATP production in most eukaryotic cells and occurs within the mitochondria.[1][2] The process involves a series of protein complexes (Complexes I-V) in the inner mitochondrial membrane that facilitate electron transport and generate a proton gradient, which in turn drives ATP synthesis.[1][3] While both normal and cancerous cells utilize OXPHOS, certain cancer subtypes exhibit a heightened dependence on this pathway for survival and proliferation, making it a compelling target for therapeutic intervention.[4] Inhibition of OXPHOS, particularly Complex I, can lead to energy depletion, impaired biosynthesis of essential molecules like aspartate, and ultimately, cancer cell death.[5]

Discovery of this compound (Compound 2)

This compound (compound 2) was identified through a phenotypic screening campaign designed to discover novel inhibitors of oxidative phosphorylation. The initial screen of a diverse 4,000-compound library led to the discovery of a hit compound, a benzene-1,4-disulfonamide, referred to as compound 1.[4] This initial hit was a racemic mixture. Subsequent separation and testing of the enantiomers revealed that the R-enantiomer, designated as compound 2 (DX2-201), was significantly more potent than its S-enantiomer (compound 3).[4] This stereospecific activity suggested a specific biological target.[4]

Synthesis of this compound (Compound 2)

While the specific synthesis scheme for this compound (compound 2) is detailed within proprietary research, the general synthetic route for the benzene-1,4-disulfonamide series involves standard organic chemistry methodologies. The synthesis of related compounds in the series suggests a modular approach, allowing for the exploration of structure-activity relationships.

Biological Activity and Quantitative Data

This compound (compound 2) has demonstrated potent and specific inhibition of mitochondrial Complex I. Its biological activity has been characterized through various in vitro assays, with the key quantitative data summarized below.

| Assay Type | Cell Line / System | Metric | Value | Reference |

| Cell Growth Inhibition | UM16 Pancreatic Cancer | IC50 | 0.31 µM | [4] |

| ATP Production Inhibition | MIA PaCa-2 (in galactose) | IC50 | 118.5 ± 2.2 nM | [4] |

| Complex I Inhibition | NAD/NADH Assay | IC50 | 312 ± 67 nM | [4] |

Mechanism of Action

This compound (compound 2) exerts its therapeutic effect by directly inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[4] This inhibition disrupts the transfer of electrons from NADH to ubiquinone, a critical step in oxidative phosphorylation. The downstream consequences of this inhibition include a decrease in the cellular ATP supply, particularly in cells reliant on OXPHOS, and a disruption of the NAD+/NADH ratio, impacting numerous cellular redox reactions.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound (compound 2) are provided below.

Glucose vs. Galactose (Glu/Gal) Cytotoxicity Assay

This phenotypic screen is designed to identify compounds that selectively inhibit mitochondrial respiration.

-

Principle: Cells grown in high-glucose media can generate ATP through glycolysis. In contrast, when galactose is the primary sugar source, cells are forced to rely on OXPHOS for ATP production, making them highly sensitive to mitochondrial inhibitors.

-

Protocol:

-

Seed cancer cells (e.g., MIA PaCa-2) into 96-well plates in standard high-glucose culture medium and allow them to attach overnight.

-

Prepare two sets of treatment media: one containing high glucose and the other with glucose replaced by galactose.

-

Add serial dilutions of the test compounds (including this compound) to both sets of media.

-

Replace the initial medium in the cell plates with the compound-containing glucose or galactose media.

-

Incubate the plates for a period of 3 days.

-

Assess cell viability using a standard method, such as the MTT assay.

-

Calculate IC50 values for both glucose and galactose conditions. A significantly lower IC50 in galactose indicates selective inhibition of OXPHOS.

-

ATP Production Assay

This assay directly measures the effect of the compound on cellular ATP levels.

-

Protocol:

-

Seed cells in a 96-well plate in galactose-containing medium to ensure reliance on OXPHOS.

-

Treat the cells with varying concentrations of this compound for 24 hours.

-

Following incubation, lyse the cells to release intracellular ATP.

-

Measure ATP levels using a commercial bioluminescence-based ATP assay kit, which utilizes the luciferin-luciferase reaction.

-

Quantify luminescence using a plate reader.

-

Calculate the IC50 for ATP depletion by normalizing the results to untreated controls.

-

Complex I Activity (NAD/NADH) Assay

This biochemical assay directly measures the enzymatic activity of Complex I.

-

Principle: The assay monitors the oxidation of NADH to NAD+ by isolated mitochondrial Complex I.

-

Protocol:

-

Isolate mitochondria from a suitable source (e.g., bovine heart or cultured cells).

-

Prepare a reaction mixture containing isolated mitochondria (or purified Complex I), NADH as the substrate, and a suitable electron acceptor.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction and monitor the decrease in NADH absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of NADH oxidation and determine the IC50 of the inhibitor.

-

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Rationale for Targeting Oxidative Phosphorylation in KRAS-Mutated Pancreatic Cancer: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pancreatic ductal adenocarcinoma (PDAC), predominantly driven by activating mutations in the KRAS oncogene, remains one of the most lethal malignancies due to its aggressive nature and profound resistance to conventional therapies. A growing body of evidence highlights a critical metabolic vulnerability in these tumors: a reliance on mitochondrial oxidative phosphorylation (OXPHOS). While oncogenic KRAS is known to induce a glycolytic phenotype—the Warburg effect—to support rapid proliferation, it is now clear that PDAC cells also depend on OXPHOS for energy production, biosynthesis of macromolecules, and maintenance of redox homeostasis. This dependency presents a compelling therapeutic window. This technical guide delineates the rationale for targeting OXPHOS in KRAS-mutated PDAC, summarizing the underlying molecular mechanisms, preclinical evidence for the efficacy of OXPHOS inhibitors, and detailed protocols for key experimental assays used in this area of research.

The Dual Metabolic Signature of KRAS-Mutated PDAC

Oncogenic KRAS orchestrates a major reprogramming of cellular metabolism to meet the bioenergetic and biosynthetic demands of uncontrolled cell growth.[1][2] This reprogramming is not a simple switch to glycolysis but rather a complex adaptation involving both glycolytic and oxidative pathways.

-

Enhanced Glycolysis and the Pentose Phosphate Pathway (PPP): Mutant KRAS upregulates glucose transporters (e.g., GLUT1) and glycolytic enzymes, leading to increased glucose uptake and lactate production.[3] A significant portion of this glucose flux is diverted into the pentose phosphate pathway (PPP) to generate NADPH for antioxidant defense and ribose-5-phosphate for nucleotide synthesis.[2]

-

Glutamine Anaplerosis: KRAS-mutated PDAC cells exhibit a heightened dependence on glutamine.[4] Glutamine is catabolized to α-ketoglutarate, which enters the tricarboxylic acid (TCA) cycle to support OXPHOS and provide precursors for the synthesis of other non-essential amino acids and lipids.[5]

-

The Essential Role of OXPHOS: Contrary to the initial belief that cancer cells primarily rely on glycolysis, recent studies have underscored the critical role of OXPHOS in PDAC.[1] Mitochondrial respiration is not only a major source of ATP but is also essential for the generation of reactive oxygen species (ROS) that act as signaling molecules to promote cell proliferation and survival.[2][5] Furthermore, a subpopulation of dormant, therapy-resistant pancreatic cancer cells and cancer stem cells have been shown to be highly dependent on OXPHOS.[6][7][8] This reliance on OXPHOS in residual disease makes it an attractive target to prevent tumor recurrence.[6][7]

Key Signaling Pathways Linking KRAS to OXPHOS

KRAS mutations lead to the constitutive activation of downstream signaling cascades that directly and indirectly influence mitochondrial metabolism.

PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. In KRAS-mutated PDAC, this pathway is frequently activated and plays a crucial role in promoting the metabolic reprogramming necessary for tumorigenesis.[9] Activated AKT can stimulate glucose uptake and glycolysis, while mTORC1 can promote mitochondrial biogenesis and function.

MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK)/ERK pathway is another critical downstream effector of KRAS.[10] This pathway regulates the expression of key transcription factors, such as MYC, which in turn control the expression of genes involved in glucose and glutamine metabolism.[2] ERK signaling has also been shown to be essential for KRAS-induced anchorage-independent growth, a process that requires mitochondrial ROS production.[5]

KRAS-NRF2 Axis

Nuclear factor erythroid 2-related factor 2 (NRF2) is a key regulator of the cellular antioxidant response. In KRAS-mutated PDAC, NRF2 is often constitutively active and acts in concert with KRAS to drive a metabolic program that supports tumor growth and resistance to oxidative stress.[11][12] NRF2 promotes the expression of genes involved in glycolysis, the PPP, and glutamine metabolism, thereby ensuring a steady supply of reducing equivalents (NADPH) and antioxidant molecules (glutathione) to counteract the high levels of ROS produced by reprogrammed metabolism.[11][12]

Therapeutic Targeting of OXPHOS in Preclinical Models

The dependence of KRAS-mutated PDAC on OXPHOS has been exploited therapeutically in preclinical studies using various small molecule inhibitors. These agents primarily target Complex I of the electron transport chain.

Quantitative Data on OXPHOS Inhibitors

| Inhibitor | Target | Cell Line(s) | IC50 | Key Findings |

| IACS-010759 | Complex I | Multiple PDAC cell lines | 1 - 50 nM | Induces apoptosis; inhibits tumor growth in PDX models; extends progression-free survival after chemotherapy.[5] |

| DX3-213B | Complex I | MIA PaCa-2 | 11 nM | Disrupts ATP generation; inhibits tumor growth in a syngeneic mouse model.[13] |

| BxPC-3 | 50 nM | |||

| Phenformin | Complex I | High-OXPHOS PDAC cells | Not specified | Synergizes with gemcitabine to inhibit tumor growth in orthotopic mouse models. |

| Metformin | Complex I | PDAC preclinical models | Not specified | Inhibits tumor growth and enhances the effect of gemcitabine. |

Effects on Cellular Respiration and Viability

| Inhibitor | Cell Line | Effect on OCR | Effect on ECAR | Effect on Cell Viability |

| IACS-010759 | CLL cells (as a model) | Greatly inhibited | Increased | Minor cell death alone, suggests metabolic plasticity.[7] |

| Phenformin | High-OXPHOS PDAC cells | Decreased | Not specified | Synergistic decrease with gemcitabine. |

| DX3-213B | MIA PaCa-2 | Not specified | Not specified | IC50 of 11 nM.[13] |

Experimental Protocols

General Workflow for Preclinical Evaluation of OXPHOS Inhibitors

Seahorse XF Cell Mito Stress Test

This assay measures key parameters of mitochondrial function by monitoring the oxygen consumption rate (OCR) in real-time.

Principle: Live cells are seeded in a specialized microplate, and OCR is measured before and after the sequential injection of mitochondrial respiratory chain inhibitors: oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP production), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).

Methodology:

-

Cell Seeding: Seed pancreatic cancer cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge overnight at 37°C in a non-CO2 incubator with Seahorse XF Calibrant.

-

Assay Medium Preparation: Prepare assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and warm to 37°C.

-

Cell Plate Preparation: On the day of the assay, replace the growth medium in the cell plate with the pre-warmed assay medium and incubate at 37°C in a non-CO2 incubator for at least 1 hour.

-

Compound Loading: Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A at concentrations optimized for the cell line being used.

-

Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and run the Mito Stress Test protocol.

-

Data Analysis: The instrument software calculates OCR and derives key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

13C Metabolic Flux Analysis (MFA)

MFA is a powerful technique to quantify the rates (fluxes) of intracellular metabolic pathways.

Principle: Cells are cultured in a medium containing a stable isotope-labeled substrate, such as [U-13C]-glucose or [U-13C]-glutamine. The labeled atoms are incorporated into downstream metabolites. The distribution of these labeled isotopes in the metabolites is measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This labeling pattern is then used in a computational model of cellular metabolism to calculate the intracellular fluxes.

Methodology:

-

Isotopic Labeling: Culture pancreatic cancer cells with the 13C-labeled substrate for a duration sufficient to reach isotopic steady-state.

-

Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites.

-

LC-MS/MS Analysis: Analyze the metabolite extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the mass isotopomer distributions of key metabolites.

-

Flux Calculation: Use the measured mass isotopomer distributions and a stoichiometric model of the metabolic network in specialized software (e.g., INCA) to estimate the intracellular metabolic fluxes.

-

Data Interpretation: Analyze the calculated fluxes to understand the metabolic rewiring in response to genetic alterations (e.g., KRAS mutation) or drug treatment.

Future Perspectives and Challenges

Targeting OXPHOS in KRAS-mutated PDAC is a promising therapeutic strategy. However, several challenges remain. The metabolic plasticity of cancer cells may allow them to adapt to OXPHOS inhibition by upregulating glycolysis.[7] Therefore, combination therapies that simultaneously target both OXPHOS and glycolysis, or OXPHOS and key signaling pathways, are likely to be more effective. Furthermore, the development of biomarkers to identify patients most likely to respond to OXPHOS-targeted therapies is crucial for the clinical translation of this approach. The heterogeneity of OXPHOS dependency across different tumors and even within a single tumor underscores the need for personalized medicine strategies.

Conclusion

The metabolic reprogramming orchestrated by oncogenic KRAS in pancreatic cancer creates a dependency on OXPHOS, which represents a key vulnerability. Preclinical studies with OXPHOS inhibitors have demonstrated significant anti-tumor activity, particularly in combination with standard chemotherapy. The continued development of potent and selective OXPHOS inhibitors, coupled with a deeper understanding of the underlying metabolic and signaling networks, holds great promise for improving the treatment of this devastating disease. The experimental approaches detailed in this guide provide a framework for the continued investigation of this promising therapeutic strategy.

References

- 1. researchgate.net [researchgate.net]

- 2. Oncogenic KRAS triggers metabolic reprogramming in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. Biological and metabolic effects of IACS-010759, an OxPhos inhibitor, on chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. KRAS mutation: The booster of pancreatic ductal adenocarcinoma transformation and progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the ERK mitogen-activated protein kinase cascade for the treatment of KRAS-mutant pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | KRAS and NRF2 drive metabolic reprogramming in pancreatic cancer cells: the influence of oxidative and nitrosative stress [frontiersin.org]

- 11. KRAS and NRF2 drive metabolic reprogramming in pancreatic cancer cells: the influence of oxidative and nitrosative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting Mitochondrial Complex I Overcomes Chemoresistance in High OXPHOS Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Mitochondrial Complex I in Pancreatic Tumor Growth: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pancreatic Ductal Adenocarcinoma (PDAC) remains one of the most lethal malignancies due to its aggressive nature and profound resistance to conventional therapies.[1][2][3] A growing body of evidence points to a metabolic reprogramming in cancer cells, shifting the long-held view of tumors as solely glycolytic entities ("Warburg effect") to a more nuanced understanding where mitochondrial oxidative phosphorylation (OXPHOS) plays a critical role.[4][5][6][7][8] Mitochondria are central to this metabolic plasticity, supplying not only ATP but also essential building blocks for biosynthesis and maintaining redox balance crucial for cell growth, survival, and proliferation.[9][10][11]

Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) is the first and largest enzyme of the electron transport chain (ETC). Its role extends beyond simple energy production; it is a critical regulator of the cellular NAD+/NADH ratio, a key sensor of the cell's metabolic state, and a contributor to reactive oxygen species (ROS) production.[12] In pancreatic cancer, particularly in subtypes with high OXPHOS activity, Complex I has emerged as a key player in tumor progression and a promising therapeutic target.[1][13] This technical guide provides an in-depth exploration of the function of mitochondrial Complex I in pancreatic tumor growth, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling and experimental workflows involved.

The Metabolic Landscape of Pancreatic Cancer: Beyond the Warburg Effect

For decades, the "Warburg effect," or aerobic glycolysis, dominated the understanding of cancer metabolism.[5][6][14] This phenomenon describes the tendency of cancer cells to ferment glucose into lactate, even in the presence of oxygen.[6][8] While glycolysis provides a rapid source of ATP and metabolic intermediates for anabolic processes, it is now clear that many cancer cells, including those in PDAC, possess functional mitochondria and rely on OXPHOS.[4][5][9] This metabolic flexibility allows tumors to adapt to the nutrient-poor and hypoxic tumor microenvironment.[7]

PDAC exhibits significant metabolic heterogeneity, with some tumors being highly glycolytic while others are heavily dependent on OXPHOS.[1][3] This heterogeneity has profound implications for therapy, as the metabolic phenotype can dictate sensitivity to different treatment strategies.[3][13] Notably, PDAC cells that survive the shutdown of the driving KRAS oncogene switch their metabolic dependence from glycolysis to mitochondrial respiration, highlighting OXPHOS as a key mechanism of therapeutic resistance.[15]

Mitochondria are central to this metabolic reprogramming.[9][13] They are involved in:

-

Energy Production: Generating the majority of cellular ATP through OXPHOS.[5][9]

-

Biosynthesis: Supplying precursors for the synthesis of nucleotides, lipids, and amino acids.[10][11]

-

Redox Homeostasis: Maintaining the cellular redox balance, particularly the NAD+/NADH ratio, which is critical for numerous enzymatic reactions.[12]

-

Signaling: Participating in cellular signaling through the production of ROS and regulation of calcium homeostasis.[9][16]

Mitochondrial Complex I: A Critical Node in Tumor Metabolism

Mitochondrial Complex I is a massive multi-subunit enzyme that catalyzes the transfer of electrons from NADH to ubiquinone, coupling this process to the pumping of protons across the inner mitochondrial membrane.[12] This action is the primary entry point for electrons into the ETC and is fundamental for several processes that support tumor growth.

Core Functions Supporting Pancreatic Tumorigenesis

-

Maintaining NAD+/NADH Ratio: By oxidizing NADH to NAD+, Complex I is essential for regenerating the NAD+ pool required for glycolysis and the TCA cycle to continue. This function is critical for providing biosynthetic precursors.[12]

-

ATP Synthesis: The proton gradient established by Complex I is a major contributor to the proton-motive force that drives ATP synthesis by ATP synthase (Complex V).[12] High OXPHOS PDAC cells, in particular, rely on this efficient ATP production for proliferation.[1][16]

-

ROS Production and Signaling: Complex I is a major site of ROS production within the cell. While excessive ROS can be cytotoxic, moderate levels act as signaling molecules that can promote proliferation and survival pathways.[9][16]

-

Regulation of Downstream Signaling: Complex I activity influences major signaling pathways. Inhibition of Complex I leads to NADH accumulation, which can alter the α-ketoglutarate/succinate ratio, thereby destabilizing Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key regulator of the hypoxic response and angiogenesis.[12]

Complex I in Pancreatic Cancer Stem Cells (CSCs)

Pancreatic CSCs, a subpopulation of cells responsible for tumor initiation, metastasis, and chemoresistance, appear to be particularly dependent on mitochondrial function.[17][18][19] Murine pancreatic cancer cells that are resistant to the ablation of the KRAS oncogene exhibit high expression of genes related to mitochondrial function and are highly sensitive to OXPHOS inhibitors.[15][17] This suggests that targeting mitochondrial metabolism, and specifically Complex I, could be an effective strategy to eliminate the highly resilient CSC population.[18]

Data Presentation: Quantitative Insights into Complex I's Role

The following tables summarize quantitative data from key studies, illustrating the impact of Complex I activity and inhibition in pancreatic cancer models.

Table 1: Efficacy of Mitochondrial Complex I Inhibitors in Pancreatic Cancer Models

| Compound | Model System | Concentration / Dose | Effect | Source |

|---|---|---|---|---|

| Phenformin | High OXPHOS PDAC Cells (Panc-1) | 1 mM | Potentiates sensitivity to gemcitabine | [1] |

| Phenformin + Gemcitabine | High OXPHOS Orthotopic Xenograft | N/A | Cooperative anti-tumoral activity | [1] |

| Metformin | PDAC Cell Lines (BxPC-3, MIA PaCa-2) | 5µM (with Rapamycin) | Decreased IC50 of rapamycin | [20] |

| CPI-613 | BxPC-3 Xenograft Mice | 25 mg/kg (weekly IP) | ~2x greater tumor growth inhibition than Gemcitabine | [21] |

| CPI-613 | BxPC-3 Xenograft Mice | 25 mg/kg (weekly IP) | ~4x greater prolongation of survival than Gemcitabine |[21] |

Table 2: Metabolic Characteristics of Pancreatic Cancer Cells

| Cell Line / Tumor Type | Characteristic | Measurement | Finding | Source |

|---|---|---|---|---|

| High OXPHOS PDAC Tumors | Protein Expression | Western Blot | Enriched in mitochondrial respiratory Complex I (NDUFB8 subunit) | [1] |

| Panc-1 (High OXPHOS) | Mitochondrial Mass | Flow Cytometry (MitoTracker) | Significantly higher vs. 5 other PDAC cell lines | [1] |

| Panc-1 (High OXPHOS) | Mitochondrial Membrane Potential | Flow Cytometry (MITO-ID) | Significantly higher vs. 5 other PDAC cell lines | [1] |

| KRAS-Ablated Resistant Cells | Gene Expression | Microarray | Strong expression of genes governing mitochondrial function and respiration | [15] |

| PDAC Cells | Response to Glycolysis Inhibition | Oxygen Consumption Rate (OCR) | Increased OCR under low-glucose conditions or with galactose |[3][13] |

Signaling Pathways and Therapeutic Targeting

The activity of mitochondrial Complex I is intricately linked with major oncogenic signaling pathways in pancreatic cancer. Understanding these connections provides a rationale for therapeutic intervention.

Key Signaling Intersections

-

KRAS Pathway: The KRAS oncogene, mutated in over 90% of PDACs, drives a metabolic shift towards glycolysis.[5][14] However, pancreatic cells can survive KRAS ablation by switching to OXPHOS, indicating a critical role for mitochondrial respiration in therapeutic resistance.[15]

-

AMPK/mTOR Pathway: As potent inhibitors of Complex I, biguanides like metformin and phenformin lead to a decrease in the ATP/AMP ratio.[5] This activates AMP-activated protein kinase (AMPK), a central energy sensor, which in turn inhibits the mTOR pathway, a key regulator of cell growth and proliferation.[5][20]

-

HIF-1α Pathway: Complex I inhibition can lead to an accumulation of NADH. This shifts the balance of TCA cycle intermediates, increasing the α-ketoglutarate/succinate ratio, which promotes the degradation of HIF-1α, a critical factor for tumor adaptation to hypoxia.[12]

The diagram below illustrates the central role of Complex I in these pathways and the mechanism of action for its inhibitors.

Caption: Complex I's role in PDAC signaling and therapeutic targeting.

Therapeutic Strategy: Combining Complex I Inhibitors with Chemotherapy

A key finding is that PDAC tumors display heterogeneity in their reliance on OXPHOS.[1] Tumors with a "high OXPHOS" phenotype are enriched in Complex I and are particularly vulnerable to its inhibition.[1] While Complex I inhibitors like phenformin may have limited efficacy on their own, they act synergistically with standard chemotherapy, such as gemcitabine.[1] The proposed mechanism is that inhibiting mitochondrial respiration in high OXPHOS cells induces an energetic crisis, which enhances the cytotoxic effects of chemotherapy.[1] This suggests a personalized medicine approach where patients could be stratified based on the OXPHOS status of their tumors to identify those most likely to benefit from this combination therapy.[1][13]

The logical workflow for this therapeutic strategy is outlined below.

Caption: Logic for stratifying PDAC patients for combination therapy.

Experimental Protocols

Reproducible and rigorous experimental design is paramount in studying mitochondrial function. This section details methodologies for key experiments cited in the literature.

Isolation of Mitochondria from Tissues and Cultured Cells

This protocol is a generalized procedure based on commercially available kits and standard laboratory practices.

-

Homogenization:

-

For cultured cells: Pellet 20-50 million cells by centrifugation (600 x g, 5 min, 4°C). Wash with ice-cold PBS.

-

For tissues: Mince 50-200 mg of fresh tissue on ice.

-

Resuspend cell pellet or minced tissue in 1.0 mL of ice-cold lysis buffer (e.g., containing 10 mM HEPES, 200 mM mannitol, 70 mM sucrose, 1 mM EGTA, with protease inhibitors).

-

Homogenize using a Dounce homogenizer (20-40 strokes for cells, 15-20 for tissue) on ice.

-

-

Differential Centrifugation:

-

Transfer homogenate to a microcentrifuge tube. Centrifuge at 600-1,000 x g for 10 min at 4°C to pellet nuclei and unbroken cells.

-

Carefully transfer the supernatant to a new tube.

-

Centrifuge the supernatant at 10,000-12,000 x g for 15 min at 4°C to pellet mitochondria.

-

Discard the supernatant (cytosolic fraction).

-

-

Washing and Final Preparation:

-

Resuspend the mitochondrial pellet in 0.5 mL of mitochondrial wash buffer.

-

Repeat the high-speed centrifugation step (10,000 x g, 10 min, 4°C).

-

Resuspend the final mitochondrial pellet in a minimal volume (50-100 µL) of appropriate storage or assay buffer.

-

-

Quantification:

-

Determine the protein concentration of the isolated mitochondria using a standard method like the BCA assay. The final concentration should be at least 0.5 mg/mL for activity assays. Keep samples on ice.[22]

-

Measurement of Mitochondrial Complex I Activity

This colorimetric assay measures the oxidation of NADH and the simultaneous reduction of a specific dye.[23] The specific activity is determined by subtracting the rate in the presence of the Complex I inhibitor, rotenone.

-

Sample Preparation:

-

Isolate mitochondria as described in Protocol 6.1.

-

Dilute mitochondrial samples to a working concentration (typically 1-5 µg of protein per reaction) in the provided Complex I Assay Buffer.[22]

-

-

Reaction Setup (96-well plate):

-

Prepare a "Sample Mix" containing Assay Buffer, decylubiquinone (an electron acceptor), and Complex I Dye.

-

Prepare a "Sample + Inhibitor Mix" that is identical to the "Sample Mix" but also contains rotenone.

-

Add the appropriate mix to designated wells.

-

Add 2 µL of the diluted mitochondrial sample to the wells.

-

-

Initiating the Reaction:

-

Prepare a 1X NADH working solution.

-

Using a multichannel pipette, add 30 µL of 1X NADH to all wells to start the reaction.

-

-

Data Acquisition:

-

Calculation:

-

Calculate the rate of change in absorbance (ΔOD/min) for each sample with and without the inhibitor.

-

Subtract the inhibited rate from the total rate to get the specific Complex I activity.

-

Normalize the activity to the amount of protein loaded per well (e.g., in mU/mg protein).

-

The workflow for this assay is visualized below.

Caption: Experimental workflow for a colorimetric Complex I activity assay.

In Vivo Pancreatic Tumor Models

Orthotopic mouse models, where human or murine pancreatic cancer cells are implanted into the pancreas of an immunodeficient or syngeneic mouse, respectively, are crucial for evaluating therapeutic efficacy in a relevant microenvironment.[1]

-

Cell Preparation: Culture PDAC cells (e.g., high OXPHOS Panc-1 for xenografts) to ~80% confluency. Harvest, wash with PBS, and resuspend in a sterile, serum-free medium or Matrigel at a concentration of 1-5 x 10^6 cells per 50 µL. Keep on ice.

-

Animal Preparation: Anesthetize the mouse (e.g., using isoflurane). Place it in a supine position, and sterilize the upper left abdominal quadrant with betadine and alcohol.

-

Surgical Procedure:

-

Make a small (~1 cm) incision through the skin and peritoneum to expose the spleen and the tail of the pancreas attached to it.

-

Gently exteriorize the spleen and pancreas onto sterile gauze.

-

Using a 30-gauge needle, slowly inject 50 µL of the cell suspension into the tail of the pancreas, creating a visible fluid bleb.

-

Carefully return the organs to the abdominal cavity.

-

Close the peritoneum and skin using sutures or surgical clips.

-

-

Post-Operative Care: Administer analgesics as required and monitor the animal for recovery.

-

Tumor Growth Monitoring & Treatment:

-

Monitor tumor growth using non-invasive imaging (e.g., ultrasound or bioluminescence if cells are luciferase-tagged) or by monitoring animal weight and health.

-

Once tumors are established (e.g., 50-100 mm³), randomize animals into treatment groups (e.g., Vehicle, Gemcitabine, Complex I inhibitor, Combination).

-

Administer treatments according to the planned schedule (e.g., intraperitoneal injections).

-

-

Endpoint Analysis: At the end of the study, euthanize the animals, dissect the tumors, and measure their final weight and volume. Tissues can be used for histological analysis, western blotting, or metabolic studies.[1]

Conclusion and Future Directions

Mitochondrial Complex I is not merely a component of the cell's power-generating machinery but a critical metabolic and signaling hub that is essential for the growth and survival of a significant subset of pancreatic tumors. The metabolic heterogeneity of PDAC, particularly the distinction between glycolytic and high OXPHOS phenotypes, opens a new frontier for personalized medicine.[1][13] The strategy of targeting Complex I, especially in combination with standard chemotherapy, holds considerable promise for high OXPHOS tumors that are often resistant to conventional treatments.

Future research should focus on:

-

Biomarker Development: Refining non-invasive methods or transcriptomic signatures to accurately identify patients with high OXPHOS tumors who would be prime candidates for Complex I-targeted therapies.[13][24]

-

Novel Inhibitors: Developing next-generation Complex I inhibitors with improved potency, selectivity, and pharmacological properties. Mitochondrially-targeted drugs (e.g., MitoMet, MitoTam) represent a promising avenue.[2][10][11]

-

Overcoming Resistance: Investigating the mechanisms by which tumors may develop resistance to Complex I inhibition, such as the upregulation of alternative energy pathways or enhanced mitophagy to remove damaged mitochondria.[10][13]

By continuing to unravel the complexities of mitochondrial metabolism in pancreatic cancer, the scientific community can pave the way for novel, more effective therapeutic strategies to combat this devastating disease.

References

- 1. Targeting Mitochondrial Complex I Overcomes Chemoresistance in High OXPHOS Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DSpace [research-repository.griffith.edu.au]

- 3. iris.unito.it [iris.unito.it]

- 4. Mitochondrial Metabolism in PDAC: From Better Knowledge to New Targeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Therapeutic targeting of the Warburg effect in pancreatic cancer relies on an absence of p53 function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The enhancement of glycolysis regulates pancreatic cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Warburg Effect: How Does it Benefit Cancer Cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mitochondrial Metabolism in Pancreatic Ductal Adenocarcinoma: From Mechanism-Based Perspectives to Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of resistance to mitochondria-targeted therapy in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 12. Frontiers | The Mitochondrial Complex(I)ty of Cancer [frontiersin.org]

- 13. Metabolic plasticity in pancreatic cancer: The mitochondrial connection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pancreatic.org [pancreatic.org]

- 16. Targeted mitochondrial therapy for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Pancreatic cancer stem cells: Perspectives on potential therapeutic approaches of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Translational assessment of mitochondrial dysfunction of pancreatic cancer from in vitro gene microarray and animal efficacy studies, to early clinical studies, via the novel tumor-specific anti-mitochondrial agent, CPI-613 - Lee - Annals of Translational Medicine [atm.amegroups.org]

- 22. assaygenie.com [assaygenie.com]

- 23. merckmillipore.com [merckmillipore.com]

- 24. Link Identified Between Mitochondria and Pancreatic Cancer | Technology Networks [technologynetworks.com]

An In-depth Technical Guide to IACS-010759: A Potent and Selective OXPHOS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

IACS-010759 is a potent, selective, and orally bioavailable small-molecule inhibitor of oxidative phosphorylation (OXPHOS). It specifically targets Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC). By inhibiting Complex I, IACS-010759 disrupts cellular respiration, leading to decreased ATP production and induction of apoptosis in cancer cells that are highly dependent on OXPHOS for their metabolic needs. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, biological activities, and relevant experimental protocols for IACS-010759.

Chemical Structure and Properties

IACS-010759 is a complex heterocyclic molecule with the systematic IUPAC name 5-[5-methyl-1-[[3-(4-methylsulfonylpiperidin-1-yl)phenyl]methyl]-1,2,4-triazol-3-yl]-3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₅H₂₅F₃N₆O₄S |

| Molecular Weight | 562.57 g/mol |

| CAS Number | 1570496-34-2 |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Mechanism of Action

IACS-010759 exerts its biological effects through the potent and selective inhibition of Complex I of the mitochondrial electron transport chain.[1] This inhibition disrupts the transfer of electrons from NADH to ubiquinone, a critical step in aerobic respiration. The consequences of Complex I inhibition by IACS-010759 include:

-

Inhibition of Oxygen Consumption: By blocking the electron transport chain, IACS-010759 leads to a rapid decrease in the cellular oxygen consumption rate (OCR).

-

Depletion of Cellular ATP: The disruption of the proton gradient across the inner mitochondrial membrane impairs the function of ATP synthase, leading to a significant reduction in cellular ATP levels.

-

Induction of Compensatory Glycolysis: In response to the inhibition of OXPHOS, many cancer cells attempt to compensate by upregulating glycolysis, leading to an increase in the extracellular acidification rate (ECAR).[2]

-

Induction of Apoptosis: In cancer cells that are heavily reliant on OXPHOS and have limited glycolytic capacity, the severe energy depletion caused by IACS-010759 triggers the intrinsic apoptotic pathway.[3]

The binding site of IACS-010759 has been localized to the ND1 subunit of Complex I.[1]

Biological Activity

IACS-010759 has demonstrated significant anti-proliferative and pro-apoptotic activity in a variety of cancer cell lines, particularly those exhibiting a high dependence on oxidative phosphorylation.

In Vitro Activity

The in vitro efficacy of IACS-010759 has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell viability and oxygen consumption rate are summarized below.

| Cell Line | Cancer Type | IC50 (OCR) | IC50 (Viability) | Reference |

| H460 | Non-Small Cell Lung Cancer | 1.4 nM | ~1.4 nM | [4] |

| Mouse Cell Lines | Various | avg. 5.6 nM | - | [4] |

| Rat Cell Lines | Various | 12.2 nM | - | [4] |

| Cynomolgus Monkey Cell Lines | Various | 8.7 nM | - | [4] |

| Primary AML cells | Acute Myeloid Leukemia | - | 10-100 nM | [4] |

In Vivo Activity

Preclinical in vivo studies have shown that IACS-010759 can inhibit tumor growth and improve survival in mouse models of brain cancer and acute myeloid leukemia at well-tolerated doses.[1][5] However, clinical trials in patients with advanced solid tumors and AML were discontinued due to a narrow therapeutic index, with dose-limiting toxicities including elevated blood lactate and neurotoxicity.[6]

Experimental Protocols

This section provides an overview of common experimental methodologies used to characterize the activity of IACS-010759.

Cell Viability Assay (CTG Assay)

Cell viability in response to IACS-010759 treatment can be assessed using the CellTiter-Glo® (CTG) Luminescent Cell Viability Assay.

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of IACS-010759 (e.g., 0.1 nM to 10 µM) for 72 hours.

-

CTG Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Luminescence Measurement: Measure luminescence using a plate reader to determine the relative number of viable cells.

-

Data Analysis: Normalize the data to vehicle-treated controls and calculate IC50 values using appropriate software.

Oxygen Consumption Rate (OCR) Assay

The effect of IACS-010759 on mitochondrial respiration is typically measured using a Seahorse XF Analyzer.

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Assay Preparation: On the day of the assay, replace the growth medium with Seahorse XF base medium supplemented with substrates (e.g., pyruvate, glutamine) and incubate in a CO₂-free incubator.

-

Instrument Setup: Calibrate the Seahorse XF Analyzer with the provided calibration solution.

-

Compound Injection: Load IACS-010759 into the injector ports of the sensor cartridge.

-

Measurement: Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure baseline OCR before injecting IACS-010759 and then measure the OCR post-injection.

-

Data Analysis: Analyze the OCR data to determine the inhibitory effect of IACS-010759.

Apoptosis Assays

Apoptosis induction by IACS-010759 can be confirmed through various methods:

-

Caspase-3 Activity Assay: Measures the activity of executioner caspase-3, a key mediator of apoptosis.[7]

-

PARP Cleavage: Detects the cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspases via Western blotting.[7]

-

Annexin V/Propidium Iodide Staining: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells using flow cytometry.

Synthesis

The synthesis of IACS-010759 has been described in the literature.[1] The detailed synthetic scheme is typically provided in the supplementary information of the relevant publications. The process involves a multi-step synthesis of the complex heterocyclic core structure.

Summary and Future Directions

IACS-010759 is a valuable research tool for studying the role of oxidative phosphorylation in cancer and other diseases. Its high potency and selectivity for Complex I make it a powerful probe for dissecting cellular metabolic pathways. While its clinical development was halted due to toxicity, the insights gained from studies with IACS-010759 continue to inform the development of next-generation OXPHOS inhibitors with improved therapeutic windows. Future research may focus on identifying predictive biomarkers for sensitivity to OXPHOS inhibition and exploring combination therapies to overcome metabolic plasticity and enhance anti-tumor efficacy.

References

- 1. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. glpbio.com [glpbio.com]

- 6. Complex I Inhibitor of Oxidative Phosphorylation in Advanced Solid Tumors and Acute Myeloid Leukemia: Phase I Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reliance of Cancer Stem Cells on Oxidative Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Metabolic Plasticity of Cancer Stem Cells

Cancer stem cells (CSCs) represent a subpopulation of cells within a tumor that possess the ability to self-renew and differentiate, driving tumor growth, metastasis, and recurrence.[1] A growing body of evidence suggests that CSCs exhibit remarkable metabolic plasticity, dynamically shifting between glycolysis and oxidative phosphorylation (OXPHOS) to adapt to the fluctuating tumor microenvironment and therapeutic pressures.[2][3] While many cancer cells are characterized by the Warburg effect—a reliance on aerobic glycolysis—a significant number of studies have demonstrated that CSCs, particularly those in a quiescent or drug-resistant state, are highly dependent on mitochondrial OXPHOS for their energy production and survival.[4][5] This metabolic distinction presents a unique vulnerability that can be exploited for targeted cancer therapy.[6][7]

This technical guide provides a comprehensive overview of the reliance of CSCs on OXPHOS, detailing the key signaling pathways involved, experimental methodologies for investigation, and a summary of quantitative data.

The Central Role of OXPHOS in Cancer Stem Cell Function

In contrast to the bulk of rapidly proliferating cancer cells that favor glycolysis, many CSC populations rely on the more efficient ATP production of OXPHOS. This metabolic phenotype is associated with several key characteristics of CSCs:

-

Quiescence and Drug Resistance: Quiescent or slow-cycling CSCs often exhibit lower rates of glycolysis and a greater dependence on OXPHOS.[8] This metabolic state is linked to resistance to conventional chemotherapies and radiotherapies, which primarily target rapidly dividing cells.[5]

-

Maintenance of Stemness: Mitochondrial function is critical for the maintenance of CSC properties.[6] The reliance on OXPHOS helps to maintain a lower production of reactive oxygen species (ROS) compared to a highly active glycolytic state, which can protect CSCs from oxidative stress-induced differentiation or apoptosis.

-

Enhanced ATP Production: OXPHOS generates significantly more ATP per molecule of glucose compared to glycolysis.[9] This efficient energy production is crucial for the long-term survival and self-renewal of CSCs.

Key Signaling Pathways Regulating CSC Metabolism

The metabolic phenotype of CSCs is tightly regulated by a complex network of signaling pathways that control the expression of metabolic genes and mitochondrial biogenesis.

The c-Myc/PGC-1α Axis

A critical determinant of the metabolic state in CSCs is the balance between the transcription factors c-Myc and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).

-

Low c-Myc/High PGC-1α in OXPHOS-dependent CSCs: In pancreatic CSCs, low levels of c-Myc expression allow for the increased expression of PGC-1α.[7][10] PGC-1α is a master regulator of mitochondrial biogenesis and respiration.[11][12] This state promotes a reliance on OXPHOS.

-

High c-Myc in Glycolytic Non-CSCs: In the more differentiated, proliferative cancer cells, c-Myc levels are elevated, which promotes glycolysis and suppresses mitochondrial respiration.[7] c-Myc also plays a role in mitochondrial biogenesis, highlighting its complex, context-dependent function.[13]

Figure 1. The c-Myc/PGC-1α balance in CSCs vs. non-CSCs.

Wnt/β-catenin Signaling

The Wnt/β-catenin pathway, a key regulator of stemness, has also been implicated in the metabolic reprogramming of cancer cells. Aberrant Wnt signaling is often associated with an increase in aerobic glycolysis through the upregulation of key glycolytic enzymes.[6][14][15] However, the intricate crosstalk between Wnt signaling and mitochondrial metabolism in CSCs is an active area of research, with some studies suggesting that inhibition of mitochondrial respiration can suppress Wnt/β-catenin signaling.[16]

Figure 2. Wnt signaling pathway promoting aerobic glycolysis.

Notch Signaling

The Notch signaling pathway is crucial for maintaining CSC phenotypes and has been shown to drive metabolic reprogramming.[1] Aberrant Notch activation can influence glucose metabolism and support tumor progression.[17][18][19] The downstream metabolic effects of Notch signaling can be context-dependent, but it is clear that this pathway is a key player in determining the metabolic state of CSCs.[20]

Figure 3. Canonical Notch signaling pathway.

Quantitative Analysis of Metabolic Differences in CSCs

The metabolic phenotype of CSCs versus non-CSCs has been quantified in various cancer types. The following tables summarize key metabolic parameters.

Table 1: Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR)

| Cancer Type | Cell Population | Basal OCR (pmol O₂/min) | Basal ECAR (mpH/min) | Source |

| Pancreatic Cancer | CSCs | Higher | Lower | [7][10] |

| Non-CSCs | Lower | Higher | [7][10] | |

| Glioblastoma | CSCs | Higher | Lower | [5][8] |

| Non-CSCs | Lower | Higher | [5][8] | |

| Small Cell Lung Cancer | CSCs (uPAR+) | Higher | Lower | [21] |

| Non-CSCs (uPAR-) | Lower | Higher | [21] | |

| Breast Cancer | CSCs | Higher | Lower | [8] |

| Non-CSCs | Lower | Higher | [8] |

Table 2: Glucose Consumption, Lactate Production, and ATP Levels

| Cancer Type | Cell Population | Glucose Consumption | Lactate Production | ATP Levels | Source |

| Pancreatic Cancer | CSCs | Lower | Lower | Higher | [5] |

| Non-CSCs | Higher | Higher | Lower | [5] | |

| Glioblastoma | CSCs | Lower | Lower | Higher | [5][22] |

| Non-CSCs | Higher | Higher | Lower | [5][22] | |

| Small Cell Lung Cancer | CSCs (uPAR+) | Lower | Lower | Higher | [21] |

| Non-CSCs (uPAR-) | Higher | Higher | Lower | [21] | |

| Osteosarcoma | CSCs | Higher | Higher | Higher | [8] |

| Non-CSCs | Lower | Lower | Lower | [8] |

Experimental Methodologies to Investigate CSC Reliance on OXPHOS

A variety of experimental techniques are employed to isolate CSCs and characterize their metabolic phenotype.

Sphere Formation Assay for CSC Enrichment

This assay is based on the principle that CSCs can survive and proliferate in non-adherent, serum-free conditions, forming three-dimensional spheres, while differentiated cells undergo apoptosis.[3]

Protocol:

-

Cell Preparation: Prepare a single-cell suspension from a cancer cell line or primary tumor tissue.

-

Seeding: Plate the cells at a low density (e.g., 1,000-10,000 cells/well) in ultra-low attachment plates.[23]

-

Culture Medium: Use a serum-free medium supplemented with growth factors such as EGF and bFGF.[3]

-

Incubation: Culture the cells for 7-14 days to allow for sphere formation.[4]

-

Analysis: Quantify the number and size of the spheres formed. The sphere-forming efficiency can be calculated to estimate the percentage of CSCs in the initial population.[24]

-

Serial Passaging: To confirm self-renewal capacity, spheres can be dissociated into single cells and re-plated for subsequent rounds of sphere formation.[4]

Figure 4. Workflow for the sphere formation assay.

Seahorse XF Analyzer for Metabolic Profiling

The Seahorse XF Analyzer measures the two major energy-producing pathways—OXPHOS and glycolysis—in real-time by determining the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), respectively.[25]

Protocol:

-

Cell Seeding: Seed CSCs and non-CSCs in a Seahorse XF cell culture microplate and allow them to adhere.[26]

-

Assay Medium: Replace the culture medium with a specialized XF assay medium.[27]

-

Equilibration: Equilibrate the cells in a CO₂-free incubator.[27]

-

Mito Stress Test: Sequentially inject mitochondrial inhibitors (oligomycin, FCCP, and a mixture of rotenone and antimycin A) to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[28]

-

Data Analysis: The Seahorse software calculates OCR and ECAR values, allowing for the determination of the metabolic phenotype of the cells.[29] The rates of ATP production from glycolysis and OXPHOS can be calculated from this data.[30][31]

MitoTracker Staining for Mitochondrial Mass

MitoTracker dyes are fluorescent probes that accumulate in mitochondria of live cells and can be used to assess mitochondrial mass by flow cytometry or fluorescence microscopy.[32]

Protocol:

-

Dye Preparation: Prepare a working solution of MitoTracker Green FM (which stains mitochondria regardless of membrane potential) in serum-free medium.[33][34]

-

Cell Staining: Incubate the cells with the MitoTracker working solution for 15-45 minutes at 37°C.[33]

-

Washing: Wash the cells to remove excess dye.

-

Analysis: Analyze the stained cells using a flow cytometer or a fluorescence microscope to quantify the fluorescence intensity, which is proportional to the mitochondrial mass.[34]

Therapeutic Targeting of OXPHOS in Cancer Stem Cells

The dependence of CSCs on OXPHOS provides a promising avenue for therapeutic intervention. Several strategies are being explored to target this metabolic vulnerability:

-

Inhibition of the Electron Transport Chain (ETC): Drugs like metformin (a complex I inhibitor) have been shown to selectively target and eliminate CSCs by inducing an energy crisis.[10]

-

Targeting Mitochondrial Biogenesis: Inhibiting the pathways that control the production of new mitochondria, such as the PGC-1α pathway, could deplete the mitochondrial pool in CSCs.

-

Inducing Mitochondrial ROS Production: While CSCs maintain low ROS levels, therapeutic agents that increase mitochondrial ROS can push them beyond a tolerable threshold, inducing apoptosis.

Conclusion and Future Directions

The metabolic landscape of cancer stem cells is complex and heterogeneous. However, a significant body of research highlights a reliance on OXPHOS in many CSC populations, particularly those associated with therapy resistance and tumor recurrence. Understanding the intricate signaling networks that govern this metabolic phenotype and utilizing robust experimental methodologies to probe these pathways are crucial for the development of novel anti-cancer therapies. Targeting the metabolic vulnerabilities of CSCs, specifically their dependence on mitochondrial respiration, holds the potential to eradicate the root of cancer and improve long-term patient outcomes. Future research should focus on further elucidating the context-dependent metabolic profiles of CSCs in different tumor types and developing more specific and potent inhibitors of OXPHOS with favorable therapeutic windows.

References

- 1. Frontiers | Notch signaling in cancer: metabolic reprogramming and therapeutic implications [frontiersin.org]

- 2. Cancer Stem Cell Tumorsphere Formation Protocol [sigmaaldrich.com]

- 3. Isolation of cancer stem cells by sphere formation assay [protocols.io]

- 4. Inside a cancer stem cell researcher’s tool box: Sphere formation | Signals Blog [signalsblog.ca]

- 5. Energy metabolism in cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cancer stem cell metabolism: target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Energy metabolism of cancer: Glycolysis versus oxidative phosphorylation (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MYC/PGC-1α Balance Determines the Metabolic Phenotype and Plasticity of Pancreatic Cancer Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PGC-1 Coactivators: Shepherding the Mitochondrial Biogenesis of Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PGC-1α mediates mitochondrial biogenesis and oxidative phosphorylation to promote metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MYC and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Wnt Signaling in Cancer Metabolism and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The role of Wnt signaling pathway in tumor metabolic reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Notch Signaling Regulates Mitochondrial Metabolism and NF-κB Activity in Triple-Negative Breast Cancer Cells via IKKα-Dependent Non-canonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Notch signaling in cancer: metabolic reprogramming and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Sphere-Formation Assay: Three-Dimensional in vitro Culturing of Prostate Cancer Stem/Progenitor Sphere-Forming Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Melanoma Stem Cell Sphere Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. An Optimized Workflow for the Analysis of Metabolic Fluxes in Cancer Spheroids Using Seahorse Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 28. 4.12. Seahorse Metabolic Studies [bio-protocol.org]

- 29. agilent.com [agilent.com]

- 30. Calculating ATP production rates from oxidative phosphorylation and glycolysis during cell activation | bioRxiv [biorxiv.org]

- 31. Quantifying intracellular rates of glycolytic and oxidative ATP production and consumption using extracellular flux measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 32. emulatebio.com [emulatebio.com]

- 33. abcam.com [abcam.com]

- 34. Measurement of Mitochondrial Mass by Flow Cytometry during Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Vulnerability of Pancreatic Cancer to OXPHOS Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, characterized by a dense, desmoplastic stroma that creates a hypoxic and nutrient-deprived tumor microenvironment. This metabolic stress forces a profound reprogramming of cancer cell metabolism. While the Warburg effect, or aerobic glycolysis, has long been a focus, there is mounting evidence that many pancreatic cancers are highly dependent on oxidative phosphorylation (OXPHOS) for survival, proliferation, and therapeutic resistance. This reliance on mitochondrial respiration presents a critical metabolic vulnerability that can be exploited for therapeutic intervention.

This technical guide provides an in-depth overview of the core principles and practical data surrounding the targeting of OXPHOS in pancreatic cancer. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working to advance novel therapeutic strategies for this devastating disease.

Quantitative Data on OXPHOS Inhibitors in Pancreatic Cancer

The following tables summarize the preclinical efficacy of key OXPHOS inhibitors that have been investigated in pancreatic cancer models.

Table 1: In Vitro Efficacy of OXPHOS Inhibitors in Pancreatic Cancer Cell Lines

| Inhibitor | Target(s) | Cell Line | IC50 | ATP Reduction | Oxygen Consumption Rate (OCR) Reduction | Reference |

| Devimistat (CPI-613) | PDH, KGDH | 6606PDA | 254 µM | - | - | [1] |

| AsPC-1 | - | - | - | [2] | ||

| PANC-1 | - | - | - | [2] | ||

| IACS-010759 | Complex I | BxPC-3 (glucose) | 0.25 µM | - | Potent inhibition | [3] |

| BxPC-3 (galactose) | 0.0173 µM | - | Potent inhibition | [3] | ||

| Multiple Lines | 1-50 nM | Energy depletion | Potent inhibition | [4] | ||

| Phenformin | Complex I | KP4 | ~50 µM | - | Significant reduction | [5] |

| Panc1 | ~100 µM | - | Significant reduction | [5] | ||

| SH-SY5Y (neuroblastoma) | 0.05 mM (significant OCR reduction) | - | Complete inhibition at 0.25 mM | [6] | ||

| Metformin | Complex I | ASPC-1 | <5 mM | - | - | [7] |

| BxPC-3 | <5 mM | - | - | [7] | ||

| PANC-1 | <5 mM | - | - | [7] | ||

| SW1990 | 10 mM | - | - | [7] | ||

| Panc28 (48h) | 26 mM | - | - | [8] | ||

| Panc1 (48h) | 30 mM | - | - | [8] | ||

| L3.6pL (48h) | 18 mM | - | - | [8] | ||

| 1.2B4 (24h) | 23.78 mM | - | - | [9] | ||

| PANC-1 (48h) | 38.14 mM | - | - | [9] | ||

| HPAF-II (24h) | - | No significant change | - | [10][11] |

Note: "-" indicates data not specified in the provided search results. The IC50 values for metformin can vary significantly depending on the assay conditions and duration.

Table 2: In Vivo Efficacy of OXPHOS Inhibitors in Pancreatic Cancer Xenograft Models

| Inhibitor | Model | Dosing | Tumor Growth Inhibition (TGI) / Outcome | Reference |

| Devimistat (CPI-613) | BxPC-3 Xenograft | 25 mg/kg, i.p., once weekly for 4 weeks | Greater TGI than gemcitabine; Median OS ~240 days vs. ~65 days for gemcitabine | [2] |

| Orthotopic 6606PDA | 10 mg/kg, i.p., 5x/week | No significant reduction in tumor growth in combination with galloflavin | [1] | |

| IACS-010759 | SK-N-AS Xenograft | 10 mg/kg, p.o. | Mild reduction in tumor growth over 5 days | [12] |

| H460 NSCLC Xenograft | 10 mg/kg, p.o. | Significant decrease in [¹⁸F]FAZA retention (hypoxia marker) | [13] | |

| Phenformin | PDX Models (12 models) | 50 mg/kg, i.p., once daily for 4 weeks | Significant TGI (>30%) in 5 of 12 PDXs | [14] |

| JH033 and P253 PDXs | 50 mg/kg, i.p., once daily for 4 weeks | Better TGI compared to metformin | [14] | |

| Metformin | CFPAC-1 Xenograft | - | Inhibited tumor growth; enhanced effect with gemcitabine | [12] |

| GEM-resistant BxG30 Xenograft | - | Potent inhibition of tumor growth in combination with gemcitabine | [15] |

Signaling Pathways and Mechanisms of Action

The metabolic reprogramming in pancreatic cancer is driven by a complex interplay of oncogenic signaling pathways. Targeting OXPHOS intersects with these pathways, leading to cancer cell death.

Mechanism of Action of Key OXPHOS Inhibitors

-

Devimistat (CPI-613): This lipoate analog is a pro-drug that is converted into a false substrate that inhibits the E2 subunits of both pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH), two critical enzymes in the tricarboxylic acid (TCA) cycle. This dual inhibition effectively shuts down mitochondrial respiration.[15][16]

-

IACS-010759: A potent and selective inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain (ETC). By blocking Complex I, IACS-010759 prevents the oxidation of NADH to NAD+ and the pumping of protons across the inner mitochondrial membrane, thereby inhibiting ATP synthesis.[4][17]

-

Phenformin and Metformin: These biguanides also inhibit Complex I of the ETC, although with lower potency than IACS-010759.[5] Their mechanism also involves the activation of AMP-activated protein kinase (AMPK), a key energy sensor, which in turn inhibits the anabolic mTOR pathway.[8]

Below are diagrams illustrating these pathways and the points of intervention for each inhibitor.

Caption: Overview of OXPHOS inhibition in pancreatic cancer.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the efficacy and mechanism of action of OXPHOS inhibitors in pancreatic cancer.

Cell Viability Assays

3.1.1. MTT Assay

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases to form a purple formazan product, which is proportional to the number of viable cells.

-

Protocol:

-

Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with various concentrations of the OXPHOS inhibitor for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

3.1.2. CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, using a luciferase reaction that generates a luminescent signal.

-

Protocol:

-

Seed pancreatic cancer cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat cells with the OXPHOS inhibitor for the desired time.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add an equal volume of CellTiter-Glo® Reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Apoptosis Assays

3.2.1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Protocol:

-

Treat cells with the OXPHOS inhibitor.

-

Harvest cells and wash with cold PBS.

-

Resuspend cells in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze by flow cytometry within 1 hour.

-

3.2.2. TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Protocol:

-

Fix and permeabilize cells treated with the OXPHOS inhibitor.

-

Incubate cells with the TUNEL reaction mixture containing TdT and a labeled dUTP (e.g., BrdUTP or EdUTP) for 60 minutes at 37°C.[18][20][21]

-

For indirect detection, incubate with a fluorescently labeled antibody against the incorporated nucleotide. For click-chemistry based detection, perform the click reaction with a fluorescent azide.

-

Counterstain nuclei with DAPI or Hoechst.

-

Visualize by fluorescence microscopy or quantify by flow cytometry.[22]

-

Metabolic Assays

3.3.1. Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR) to assess mitochondrial respiration in real-time.

-

Protocol:

-

Seed pancreatic cancer cells (e.g., MiaPaCa-2 at 2 x 104 cells/well) in a Seahorse XF96 cell culture microplate and allow them to adhere overnight.[3][14]

-

The following day, replace the growth medium with Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Sequentially inject the following mitochondrial inhibitors and measure OCR after each injection:

-

Oligomycin (e.g., 1.0-1.5 µM): Inhibits ATP synthase (Complex V) to measure ATP-linked respiration.[23][24]

-